Fluorine
Overview
Description
Fluorine, the most electronegative element in the periodic table, forms the strongest bonds in organic chemistry when bound to carbon, contributing to its widespread use in pharmaceuticals and specialty materials. The C-F bond is highly polarized yet stable, due to electrostatic attraction between the polarized carbon and fluorine atoms. This bond's properties can be explained by electrostatic/dipole interactions or stereoelectronic interactions with neighboring bonds or lone pairs (O'Hagan, 2008).
Synthesis Analysis
The synthesis of fluorinated compounds is crucial in various fields, including materials, polymers, catalysts, and pharmaceuticals. Fluorine's distinct place in the periodic table affects the structure, reactivity, and function of fluorine-containing molecules, leading to advances in producing fluorine-free and per-fluorinated compounds with unusual properties (Gouverneur & Seppelt, 2015).
Molecular Structure Analysis
Fluorine incorporation significantly impacts molecular conformation and stability. For instance, the synthesis of a highly fluorinated amino acid, hexafluoroleucine, allowed for the design of proteins with enhanced chemical and thermal stability, demonstrating the general effectiveness of fluorination in stabilizing proteins (Marsh, 2014).
Chemical Reactions and Properties
Catalytic processes for fluorination and trifluoromethylation have evolved, making the incorporation of fluorine into complex molecules more accessible. These advancements underscore the challenge and importance of developing selective, general, and practical fluorination reactions (Furuya, Kamlet, & Ritter, 2011).
Physical Properties Analysis
Fluorinated compounds exhibit unique physical properties due to the strength and polarity of the C-F bond. The electrostatic nature of this bond makes fluorine a poor hydrogen-bonding acceptor, despite the significant charge density on the fluorine atom. These properties make fluorine attractive for designing nonviscous yet polar organic compounds (O'Hagan, 2012).
Chemical Properties Analysis
Fluorine's impact on organic molecules is profound, influencing their acidity or basicity, dipole moment, and properties such as lipophilicity, metabolic stability, and bioavailability. The development of new fluorination methods has accelerated, driven by the increasing importance of fluorine-containing molecules in pharmaceuticals, agrochemicals, and materials science (Yang, Wu, Phipps, & Toste, 2014).
Scientific Research Applications
1. Fluorine in Drug Molecule Design
- Fluorine's strategic incorporation into drug molecules can significantly influence their conformation, potency, membrane permeability, and pharmacokinetic properties. This role is expanding with a better understanding of fluorine's unique attributes and the development of methodologies for facile access to a range of fluorinated compounds (Gillis et al., 2015).
- The specific influence of carbon-fluorine bonds in drug molecules on docking interactions and molecular conformation is increasingly studied, revealing substantial impacts on the properties of lead compounds (Müller, Faeh, & Diederich, 2007).
2. Fluorine in Metabolic Pathways and Pharmacology
- Fluorine can modulate physicochemical properties, including lipophilicity and basicity, and exert a significant effect on the conformation and binding affinity to target proteins in medicinal compounds (Böhm et al., 2004).
- Studies on fluorinated molecules provide insights into their effects on metabolic pathways, distribution, and disposition, enhancing our understanding of how fluorine should be deployed in drug design (Johnson, Shu, Zhuo, & Meanwell, 2020).
3. Non-Medicinal Applications of Fluorine
- Fluorine plays an important role in dental health and bone formation. Techniques like in vivo neutron activation analysis have been used to measure bone-fluorine non-invasively, indicating its suitability for routine analysis of fluorine bone-burden (Chamberlain et al., 2012).
- Fluorine's role in the development of catalytic enantioselective fluorination reactions has implications in pharmaceuticals, agrochemicals, and materials science, indicating the breadth of its applications beyond medicinal chemistry (Yang, Wu, Phipps, & Toste, 2014).
Safety And Hazards
Fluorine is poisonous and may be fatal if inhaled . It is extremely irritating and contact may cause burns to skin and eyes . Chronic absorption may cause osteosclerosis and calcification of ligaments . Excessive fluoride causes fluorosis—changes in tooth enamel that range from barely noticeable white spots to staining and pitting .
Future Directions
properties
IUPAC Name |
molecular fluorine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2/c1-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGOKWXKJXAPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2 | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUORINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0046 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024106 | |
Record name | Fluorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
37.99680633 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorine is a pale yellow gas with a pungent odor. It is commonly shipped as a cryogenic liquid. It is toxic by inhalation and skin absorption. Contact with skin in lower than lethal concentrations causes chemical burns. It reacts with water to form hydrofluoric acid and oxygen. It is corrosive to most common materials. It reacts with most combustible materials to the point that ignition occurs. Under prolonged exposure to fire or intense heat the containers may violently rupture and rocket., Dry Powder; Gas or Vapor, Pale-yellow to greenish gas with a pungent, irritating odor; [NIOSH] Vapor density = 1.31 (heavier than air); [Burke, p. 100], YELLOW COMPRESSED GAS WITH PUNGENT ODOUR., Pale-yellow to greenish gas with a pungent, irritating odor. | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
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Record name | Fluorine | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/494 | |
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Record name | FLUORINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0046 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | FLUORINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/648 | |
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Record name | Fluorine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0289.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
-306.6 °F at 760 mmHg (EPA, 1998), -188.13 °C, -188 °C, -307 °F | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
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Record name | FLUORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/541 | |
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Record name | FLUORINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0046 | |
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Record name | FLUORINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/648 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Fluorine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0289.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Decomposes in water, Soluble in water with decomposition, forming hydrofluoric acid., Solubility in water: reaction, Reacts | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLUORINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0046 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Fluorine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0289.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.5127 at -306.6 °F (EPA, 1998) - Denser than water; will sink, 1.5127 at -188.13 °C (liquid), Saturated vapor density: 0.36850 lb/cu ft at -305 °F, Density = 1.667 g/L at 25 °C, 1.5127 at -306.2 °F, 1.31(relative gas density) | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/541 | |
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Record name | FLUORINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/648 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Fluorine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0289.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.695 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.695 (Air = 1.29), Relative vapor density (air = 1): 1.3 | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0046 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
760 mmHg at -306.2 °F (EPA, 1998), Vapor pressure = 5X10+6 mm Hg at 25 °C /Extrapaloted/, 760 mm Hg at 85 K, >1 atm | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUORINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/541 | |
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Record name | FLUORINE | |
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URL | https://www.osha.gov/chemicaldata/648 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Fluorine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0289.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Fluorine and fluorides act as direct cellular poisons by interfering with calcium metabolism and enzyme mechanisms., Fluoride is an inhibitor of several enzyme systems and diminishes tissue respiration and anaerobic glycolysis. ... /it also/ binds Ca+2. It also inhibits erythrocyte glycolysis. /Fluoride/ | |
Record name | FLUORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fluorine | |
Color/Form |
Pale yellow, diatomic gas or liquid, Pale-yellow to greenish gas ... | |
CAS RN |
7782-41-4 | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fluorine | |
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Record name | Fluorine | |
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Record name | Fluorine | |
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URL | https://www.epa.gov/aegl/fluorine-results-aegl-program | |
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Record name | Fluorine | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Fluorine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3024106 | |
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Record name | Fluorine | |
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Record name | FLUORINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/541 | |
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Record name | FLUORINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0046 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | FLUORINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/648 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Fluorine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/LM62CCF8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-363.3 °F (EPA, 1998), -219.67 °C (triple point), -219 °C, -363 °F | |
Record name | FLUORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/764 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FLUORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLUORINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0046 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | FLUORINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/648 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Fluorine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0289.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.